N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c25-19-9-5-17(6-10-19)16-32-23-15-27(22-4-2-1-3-21(22)23)14-13-26-24(29)18-7-11-20(12-8-18)28(30)31/h1-12,15H,13-14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFLZDKXYXNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the indole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide ()
- Key Differences : The chlorine substitution occurs at the 5-position of the indole ring instead of the 3-position. The absence of the (4-chlorobenzyl)thio group reduces sulfur-mediated interactions.
- Implications: Positional isomerism (5-Cl vs.
N-(3-Chlorophenethyl)-4-nitrobenzamide ()
- Key Differences : Replaces the indole-thioether system with a simpler 3-chlorophenethyl group.
Thioether-Containing Analogues
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()
- Key Differences : Features a thiosemicarbazone-linked indole instead of a thioether. The 2-chlorobenzyl group is directly attached to the hydrazinecarbothioamide.
- Implications : The thiosemicarbazone moiety introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets compared to the simpler thioether in the target compound .
Comparative Data Table
Research Findings and Implications
- Sulfur Linkages : The thioether in the target compound may confer better stability than disulfide bonds in other indole derivatives, as seen in .
- Structural Rigidity : The ethyl spacer between the indole and benzamide may offer conformational flexibility, contrasting with rigid thiosemicarbazone linkers in .
Biological Activity
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and studies.
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : The indole structure is synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the 4-Chlorobenzylthio Group : This is achieved through nucleophilic substitution, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
- Attachment of the Ethyl Linker : Alkylation reactions using ethyl bromide facilitate this step, followed by coupling with the 4-nitrobenzamide moiety.
The resulting compound has a molecular formula of C24H20ClN3O3S and a molecular weight of 463.94 g/mol .
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Antidiabetic Activity : Studies indicate that derivatives with similar structures exhibit significant inhibitory effects on α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. The compound's nitro and chlorobenzyl substituents enhance its binding affinity to these enzymes, potentially making it a candidate for diabetes management .
- Anticancer Potential : The compound's indole structure is known for its anticancer properties, possibly through mechanisms involving apoptosis induction and inhibition of tumor growth. Research has shown that related compounds can modulate signaling pathways associated with cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to this compound:
-
Antidiabetic Studies : A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The most active compound exhibited an IC50 value of 10.75 μM, indicating strong inhibitory potential compared to standard drugs .
Compound IC50 (μM) Mechanism Compound 5o 10.75 ± 0.52 α-glucosidase inhibition Acarbose (reference) 39.48 ± 0.80 α-glucosidase inhibition - Structure-Activity Relationship (SAR) : The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring significantly influences the biological activity of these compounds. Variations in substituent positions also affect their inhibitory potential .
Q & A
Basic: What are the key synthetic challenges in preparing N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, including indole core formation, thioether linkage introduction, and amide coupling. Key challenges include:
- Thiolation Step : The 4-chlorobenzylthio group requires precise control of nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as bases in anhydrous DMF) to avoid oxidation or disulfide formation .
- Amide Bond Formation : Coupling reagents like EDCl/HOBt or DCC are critical for activating the carboxylic acid (4-nitrobenzoyl chloride) to react with the ethylenediamine-linked indole intermediate. Side reactions, such as hydrolysis of the nitro group, necessitate inert atmospheres and low temperatures .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is essential due to polar byproducts. Monitoring via TLC or LC-MS ensures intermediate purity .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the indole C-3 thioether linkage (δ 3.8–4.2 ppm for SCH₂), ethyl spacer (δ 2.8–3.5 ppm), and nitrobenzamide aromatic protons (δ 8.0–8.3 ppm). DEPT-135 distinguishes CH₂/CH₃ groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (465.95 g/mol) and detects impurities (e.g., incomplete substitution at the indole ring) .
- HPLC-PDA : Assesses purity (>95%) and resolves co-eluting isomers (e.g., regioisomeric thioether byproducts) using C18 columns and acetonitrile/water gradients .
Basic: What preliminary biological activities have been observed in structurally related benzamide derivatives?
Answer:
While direct data for this compound is limited, structurally analogous benzamides show:
- Antimicrobial Activity : Nitro and chlorobenzyl groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Anticancer Potential : Indole-thioether motifs inhibit tubulin polymerization (IC₅₀ ~1–10 μM in MCF-7 cells) .
- Anti-inflammatory Effects : Nitro groups modulate COX-2 inhibition (e.g., 40–60% inhibition at 50 μM in RAW 264.7 macrophages) .
Note: These activities are compound-specific; assays (MTT, enzyme inhibition) are required for validation .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?
Answer:
- Nitro Group Position : Para-nitro substitution (vs. meta) increases electron-withdrawing effects, enhancing hydrogen bonding with kinase ATP pockets (e.g., EGFR inhibition) .
- Chlorobenzyl Thioether : Replacing 4-Cl with 4-F improves metabolic stability (CYP450 resistance) but may reduce hydrophobicity .
- Indole Substituents : Adding methyl groups at C-2/C-5 of the indole ring increases steric hindrance, potentially reducing off-target binding .
Method: Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to prioritize analogs .
Advanced: What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of interactions (e.g., nitro group with Ser/Thr residues in kinases) .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (Gaussian 16) to identify nucleophilic/electrophilic regions influencing covalent binding .
- Pharmacophore Modeling : Define features (e.g., hydrogen bond acceptors near the nitro group) to screen virtual libraries (MOE, Schrödinger) .
Advanced: How should researchers address discrepancies in biological activity data between this compound and its structural analogs?
Answer:
- Experimental Variability : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize noise .
- Metabolic Stability : Compare microsomal half-lives (human liver microsomes) to rule out differential CYP-mediated degradation .
- Solubility Effects : Measure kinetic solubility (shake-flask method) and adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .
- Target Engagement : Use CETSA (cellular thermal shift assay) to confirm direct target binding vs. indirect mechanisms .
Advanced: What strategies mitigate oxidative degradation of the thioether linkage during storage and biological assays?
Answer:
- Storage : Lyophilize under argon and store at -80°C in amber vials to prevent light/oxygen exposure .
- Antioxidants : Add 0.1% BHT or ascorbic acid in DMSO stock solutions .
- Prodrug Approach : Replace thioether with disulfide (reversible in reducing environments like cytoplasm) .
Advanced: How can researchers resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?
Answer:
- Experimental Measurement : Use shake-flask method with HPLC quantification (λ = 254 nm) in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400) .
- Computational Prediction : Apply Abraham solvation parameters (ADMET Predictor) to estimate logS .
- Formulation : Develop nanoemulsions (e.g., TPGS-based) or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .
Advanced: What analytical workflows validate the stability of this compound under physiological conditions?
Answer:
- Forced Degradation : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and H₂O₂ (oxidative) at 37°C for 24h. Monitor via LC-MS for hydrolyzed (amide cleavage) or oxidized (sulfone) products .
- Plasma Stability : Incubate with rat/human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify intact compound .
Advanced: How does the nitro group influence the compound’s redox behavior in biological systems?
Answer:
- Electrochemical Studies : Use cyclic voltammetry (glassy carbon electrode) to measure reduction potential (E₁/₂ ~ -0.5 V vs. Ag/AgCl), indicating susceptibility to enzymatic reduction (e.g., NADPH-cytochrome P450 reductase) .
- Metabolite Identification : Incubate with liver S9 fractions and characterize nitro-reduced (amine) metabolites via HRMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
